molecular formula C19H19N3O B14359436 1-Phenyl-4-(5-phenyl-1,2-oxazol-3-yl)piperazine CAS No. 91076-79-8

1-Phenyl-4-(5-phenyl-1,2-oxazol-3-yl)piperazine

Cat. No.: B14359436
CAS No.: 91076-79-8
M. Wt: 305.4 g/mol
InChI Key: UGSAVOIPRUAVPJ-UHFFFAOYSA-N
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Description

1-Phenyl-4-(5-phenyl-1,2-oxazol-3-yl)piperazine is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a piperazine ring substituted with a phenyl group and an oxazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-4-(5-phenyl-1,2-oxazol-3-yl)piperazine typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of an α-haloketone with an amide in the presence of a base.

    Substitution on the Piperazine Ring: The piperazine ring is then substituted with the phenyl group and the oxazole ring. This can be achieved through nucleophilic substitution reactions where the piperazine ring acts as a nucleophile.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in industrial synthesis include bases like sodium hydroxide and solvents like dimethylformamide.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-4-(5-phenyl-1,2-oxazol-3-yl)piperazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while reduction may produce simpler amine derivatives.

Scientific Research Applications

1-Phenyl-4-(5-phenyl-1,2-oxazol-3-yl)piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence.

Mechanism of Action

The mechanism of action of 1-Phenyl-4-(5-phenyl-1,2-oxazol-3-yl)piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(5-phenyl-2-oxazolyl)benzene: Another oxazole derivative with similar structural features.

    Phenylpiperazine: A simpler compound with a piperazine ring substituted with a phenyl group.

    Oxazole: The parent compound of the oxazole ring present in 1-Phenyl-4-(5-phenyl-1,2-oxazol-3-yl)piperazine.

Uniqueness

This compound is unique due to the combination of the piperazine ring and the oxazole ring, which imparts specific chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject of study in various research fields.

Properties

CAS No.

91076-79-8

Molecular Formula

C19H19N3O

Molecular Weight

305.4 g/mol

IUPAC Name

5-phenyl-3-(4-phenylpiperazin-1-yl)-1,2-oxazole

InChI

InChI=1S/C19H19N3O/c1-3-7-16(8-4-1)18-15-19(20-23-18)22-13-11-21(12-14-22)17-9-5-2-6-10-17/h1-10,15H,11-14H2

InChI Key

UGSAVOIPRUAVPJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NOC(=C3)C4=CC=CC=C4

Origin of Product

United States

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